molecular formula C14H15F2NO4 B13531691 1-[(Benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13531691
M. Wt: 299.27 g/mol
InChI Key: GNPZPRAMGBOIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxycarbonyl group, a difluoromethyl group, and a pyrrolidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the difluoromethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the pyrrolidine ring to form the carboxylic acid functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may facilitate binding to active sites, while the difluoromethyl group can enhance the compound’s stability and bioavailability. The pyrrolidine ring may contribute to the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

1-[(Benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This compound’s combination of functional groups and ring structure makes it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C14H15F2NO4

Molecular Weight

299.27 g/mol

IUPAC Name

4-(difluoromethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H15F2NO4/c15-12(16)10-6-17(7-11(10)13(18)19)14(20)21-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,18,19)

InChI Key

GNPZPRAMGBOIEV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)F

Origin of Product

United States

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